

Axitinib Process-Related Impurities and Characterization

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

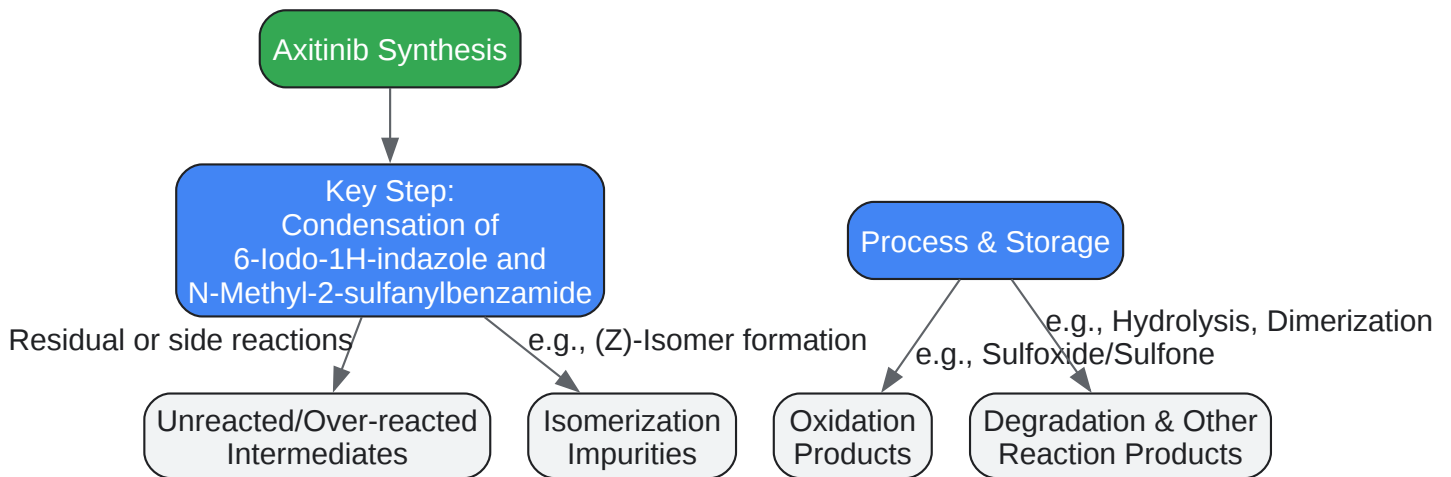
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The table below summarizes key process-related and degradation impurities of Axitinib identified from scientific literature and commercial chemical standards.

Impurity Name / Description	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Structural / Process Relationship
2-Hydroxy-N-methylbenzamide (Axitinib Impurity 24) [1]	1862-88-0	C ₈ H ₉ NO ₂	151.2	Process intermediate or degradation product
2-(1H-Indazol-6-ylsulfanyl)-N-methylbenzamide [2]	944835-85-2	C ₁₅ H ₁₃ N ₃ OS	283.34	Des-vinyl pyridine intermediate
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide [2] [3]	885126-34-1	C ₁₅ H ₁₂ IN ₃ OS	409.24	Iodinated intermediate in synthesis
3,6-Diiodo-1H-indazole [2] [3]	319472-78-1	C ₇ H ₄ I ₂ N ₂	369.93	Over-iodinated starting material or intermediate

Impurity Name / Description	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Structural / Process Relationship
Axitinib Sulfoxide [2] [3]	1347304-18-0	C ₂₂ H ₁₈ N ₄ O ₂ S	402.47	Sulfur oxidation product
Axitinib Sulfone [2] [3]	1348536-59-3	C ₂₂ H ₁₈ N ₄ O ₃ S	418.47	Further sulfur oxidation product
N-Acetyl Axitinib [2] [3]	1639137-80-6	C ₂₄ H ₂₀ N ₄ O ₂ S	428.51	Acetylation impurity
Dihydro-Axitinib [2] [3]	1443118-73-7	C ₂₂ H ₂₀ N ₄ OS	388.49	Reduced vinyl bond impurity
(Z)-Axitinib (Geometric Isomer) [2] [3]	885126-40-9	C ₂₂ H ₁₈ N ₄ OS	386.47	Geometric isomer about the vinyl bond
Axitinib Dimer Impurity [2] [3]	1428728-83-9	C ₄₄ H ₃₆ N ₈ O ₂ S ₂	772.94	Dimeric side product

The synthesis of Axitinib, as outlined in patent WO2016108106A1, involves a condensation reaction between 6-Iodo-1H-indazole and N-Methyl-2-sulfanylbenzamide (thiol) [4] [2]. The impurities generated can be logically categorized based on their origin in the process, which is visualized in the following workflow.



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Axitinib Impurity Origins: This diagram classifies the primary sources of process-related impurities arising from synthesis and stability challenges.

Analytical Method for Separation and Quantification

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring these impurities. The following method, developed and validated by Shyamala et al., provides effective separation [5].

- **Objective:** To develop a validated, gradient HPLC method for the separation and estimation of Axitinib and its process-related impurities in bulk drugs and tablet formulations [5].
- **Chromatographic Conditions:**
 - **Column:** Discovery C8 (250 mm x 4.6 mm, 5 μ m)
 - **Mobile Phase:** A) 0.1% Orthophosphoric acid in water; B) Methanol
 - **Elution:** Gradient mode
 - **Flow Rate:** 1.0 mL/min
 - **Detection:** PDA detector at 235 nm
 - **Injection Volume:** 20 μ L
 - **Column Temperature:** 30°C [5]
- **Method Validation:** The method was validated as per regulatory guidelines and demonstrated satisfactory results for:

- **Specificity:** Baseline separation of all three specified process impurities and the drug substance.
- **Linearity:** The method was linear over a range of 0.25 - 1.5 µg/mL for Axitinib and its impurities.
- **Accuracy:** Recovery studies showed results in the range of 99-101%.
- **Precision, Robustness, and Sensitivity:** All parameters were found to be within acceptable limits [5].

Practical Guidance for Impurity Control

- **Source and Use of Impurities:** Pharmaceutical reference standard suppliers like SynZeal, Pharmaffiliates, and Axios Research offer these impurities as characterized reference standards [1] [2] [3]. These are essential for analytical method development, validation, quality control, and regulatory submissions (e.g., ANDA, DMF).
- **Improved Synthetic Process:** The patent WO2016108106A1 describes an improved process for preparing Axitinib with high purity. Key features include using specific catalysts like metal iodides (e.g., sodium iodide, potassium iodide) and controlling reaction parameters to minimize the formation of dimeric and other related substances [4]. Controlling the purity of starting materials like 6-Iodo-1H-indazole is also critical to prevent carrying over impurities like 3,6-Diiodo-1H-indazole [2].

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References

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